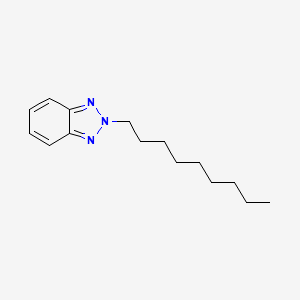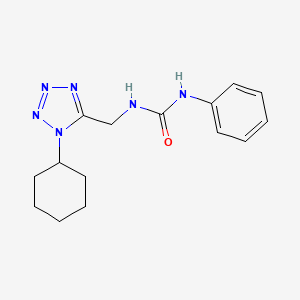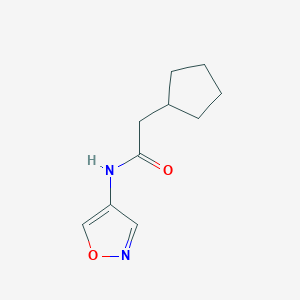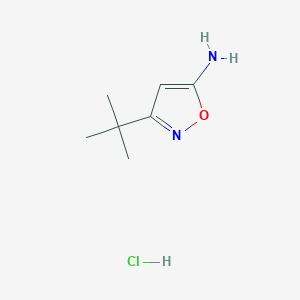
3-(1,3-Thiazol-2-yloxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1,3-Thiazol-2-yloxy)piperidine” is a chemical compound. It is a derivative of piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is crucial .Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 28 bonds. There are 14 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aromatic), and 1 Thiazole .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 184.26 . The compound is described as an oil .Scientific Research Applications
Synthesis and Anti-arrhythmic Activity
- Research has demonstrated the synthesis of 1,3-thiazole derivatives, including 3-(1,3-Thiazol-2-yloxy)piperidine, and their significant anti-arrhythmic activity. This application is notable in the development of treatments for arrhythmias (Abdel‐Aziz et al., 2009).
Antimicrobial Activity
- Piperidine-based thiazoles have been synthesized and evaluated for their antimicrobial activities. The presence of the piperidine moiety contributes to their effectiveness against various microbial strains (El-Emary et al., 2005).
Anticancer Properties
- Thiazole derivatives with piperidine have shown promise in anticancer applications. Some compounds have demonstrated significant activity against various cancer cell lines, indicating the potential for this compound in oncological research (Turov, 2020).
Enantioselective Synthesis
- The compound has been used in the enantioselective synthesis of polyhydroxypiperidines, which are important in the development of iminoglycitols and dideoxyazasugars. These substances have applications in the synthesis of bioactive molecules (Swaleh & Liebscher, 2002).
Stereoselective Thiazole-based Aminohomologation
- The compound is involved in the stereoselective addition of 2-thiazolylmagnesium bromide, crucial in the synthesis of piperidine homoazasugars. These compounds have potential in the development of new medicinal agents (Dondoni & Nuzzi, 2006).
Future Directions
Mechanism of Action
Target of Action
3-(1,3-Thiazol-2-yloxy)piperidine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . They have been found to have anti-inflammatory properties . The primary targets of this compound are the cyclooxygenase (COX) enzymes .
Mode of Action
The compound interacts with its targets, the COX enzymes, and suppresses their activity . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . By inhibiting these enzymes, the compound prevents the production of these lipid compounds .
Biochemical Pathways
The suppression of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of thromboxane, prostaglandins, and prostacyclin . These lipid compounds play a significant role in maintaining homeostasis between health and injury .
Result of Action
The inhibition of COX enzymes by this compound results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . This can lead to anti-inflammatory effects . In fact, certain derivatives of this compound have shown the highest IC50 values for COX-1 inhibition and excellent COX-2 SI values .
Properties
IUPAC Name |
2-piperidin-3-yloxy-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-2-7(6-9-3-1)11-8-10-4-5-12-8/h4-5,7,9H,1-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHMYCJOERSPCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2411340.png)

![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2411343.png)
![2-Amino-6-nitrobenzo[d]thiazol-4-ol](/img/structure/B2411345.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2411347.png)
![3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411349.png)
![5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2411351.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411352.png)


![2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide](/img/structure/B2411357.png)

